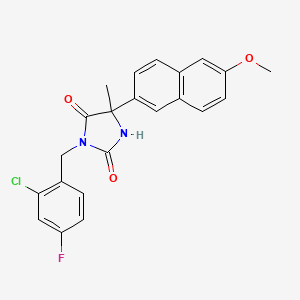
3-(2-Chloro-4-fluorobenzyl)-5-(6-methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for WAY-625530 are typically optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
WAY-625530 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in the reactions of WAY-625530 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
WAY-625530 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibition and reaction mechanisms.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Explored for its potential therapeutic applications in treating diseases related to abnormal kinase activity, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of WAY-625530 involves the inhibition of Fibroblast Growth Factor Receptor 1 Kinase. This inhibition disrupts the signaling pathways that are crucial for cell proliferation and survival. By targeting these pathways, WAY-625530 can effectively modulate cellular processes and potentially inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to WAY-625530 include:
PD173074: Another Fibroblast Growth Factor Receptor inhibitor.
BGJ398: A selective inhibitor of Fibroblast Growth Factor Receptors.
AZD4547: A potent inhibitor of Fibroblast Growth Factor Receptors.
Uniqueness
WAY-625530 is unique due to its specific inhibitory activity against Fibroblast Growth Factor Receptor 1 Kinase. This specificity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H18ClFN2O3 |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methyl]-5-(6-methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H18ClFN2O3/c1-22(16-6-3-14-10-18(29-2)8-5-13(14)9-16)20(27)26(21(28)25-22)12-15-4-7-17(24)11-19(15)23/h3-11H,12H2,1-2H3,(H,25,28) |
InChI Key |
QIFSKNBHULSZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=C(C=C(C=C2)F)Cl)C3=CC4=C(C=C3)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



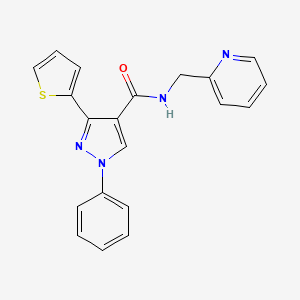
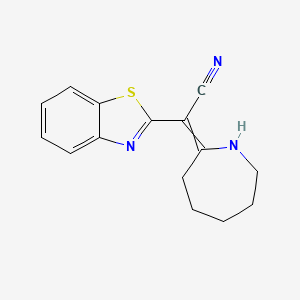
![15-Amino-9-hydroxy-4-methyl-8-oxa-14,16,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,11,15,17-heptaen-13-one](/img/structure/B10804340.png)
![5-[[4-(Dimethylamino)phenyl]methylidene]-1-methyl-3-pyridin-3-yl-2-sulfanylideneimidazolidin-4-one](/img/structure/B10804344.png)
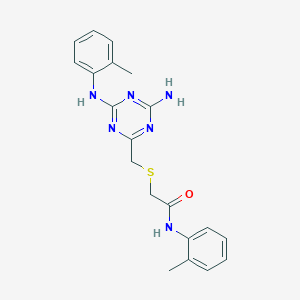
![4-[5,6-Dimethyl-2-(morpholin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B10804348.png)

![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone](/img/structure/B10804355.png)
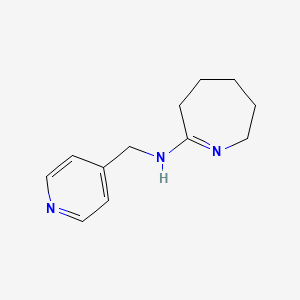
![3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid](/img/structure/B10804365.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B10804367.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)acetamide](/img/structure/B10804398.png)
![N-cyclopropyl-5-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-3,6-dihydro-1,3,4-thiadiazin-2-imine](/img/structure/B10804402.png)
